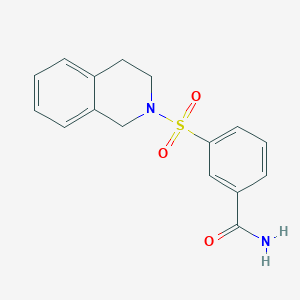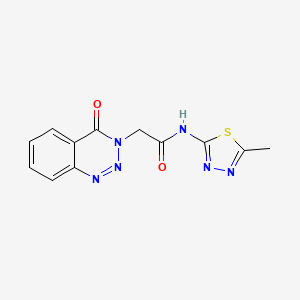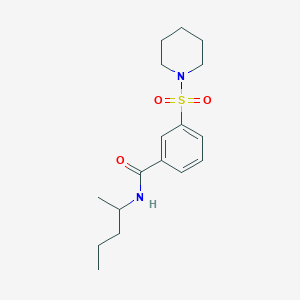
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide, also known as H89, is a selective inhibitor of protein kinase A (PKA). PKA is a key enzyme involved in many cellular processes, including metabolism, gene expression, and cell growth. H89 has been widely used in scientific research to study the role of PKA in various physiological and pathological conditions.
作用機序
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide acts as a competitive inhibitor of PKA by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of PKA substrates and downstream signaling pathways. This compound has been shown to selectively inhibit the activity of PKA without affecting other kinases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit insulin secretion and glucose uptake in pancreatic beta cells. This compound has also been shown to inhibit lipid accumulation and adipogenesis in adipocytes. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. This compound has also been shown to enhance synaptic plasticity and memory formation in the brain.
実験室実験の利点と制限
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has several advantages for lab experiments. It is a selective inhibitor of PKA and does not affect other kinases. It is also relatively easy to synthesize and purify. However, this compound has some limitations as well. It has a short half-life and can be rapidly metabolized in vivo. It also has low solubility in water, which can limit its use in certain experimental conditions.
将来の方向性
There are several future directions for the use of 3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide in scientific research. One direction is to investigate the role of PKA in other physiological and pathological conditions using this compound. For example, this compound could be used to study the effect of PKA inhibition on inflammation, oxidative stress, and aging. Another direction is to develop more potent and selective inhibitors of PKA based on the structure of this compound. This could lead to the development of new drugs for the treatment of various diseases. Finally, this compound could be used in combination with other inhibitors or drugs to enhance their therapeutic efficacy.
合成法
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction of 3,4-dihydroisoquinoline with chlorosulfonyl isocyanate to form 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate. The second step involves the reaction of 3,4-dihydro-2(1H)-isoquinolinylsulfonyl isocyanate with benzamide to form this compound. The purity of this compound can be increased through recrystallization.
科学的研究の応用
3-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)benzamide has been used in various scientific research studies to investigate the role of PKA in different physiological and pathological conditions. For example, this compound has been used to study the effect of PKA inhibition on insulin secretion, glucose metabolism, and lipid metabolism. This compound has also been used to study the role of PKA in cancer cell growth, apoptosis, and drug resistance. Additionally, this compound has been used to study the effect of PKA inhibition on synaptic plasticity and memory formation.
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c17-16(19)13-6-3-7-15(10-13)22(20,21)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXLUVGWFSBYGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3,5-dimethoxyphenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6101007.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6101015.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6101029.png)
![ethyl 4-amino-3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isothiazole-5-carboxylate](/img/structure/B6101036.png)
![N-{3-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methoxy-2-quinoxalinyl)amino]phenyl}acetamide](/img/structure/B6101041.png)
![ethyl 4-({[(6-methylpyrimidin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B6101044.png)

![2-[4-(2,2-dimethylpropyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6101058.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6101066.png)
![methyl 2-({[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)thio]acetyl}amino)benzoate](/img/structure/B6101071.png)
![N-benzyl-N-methyl-3-({[1-(4-pyridinyl)propyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101087.png)
![4-{2-methyl-6-[4-(4-methylbenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6101099.png)
